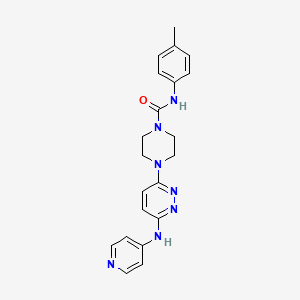

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide

Übersicht

Beschreibung

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyridazinyl group, and a pyridinyl group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyridazinyl group: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

Attachment of the pyridinyl group: The pyridinyl group is introduced via a nucleophilic substitution reaction.

Formation of the piperazine ring: This step involves the cyclization of appropriate diamine precursors.

Coupling reactions: The final step involves coupling the pyridazinyl and pyridinyl intermediates with the piperazine ring using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridinyl and pyridazinyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide . For instance, derivatives of pyridazine have shown promising results as RET kinase inhibitors, which are crucial in various cancers. The structure of this compound allows for interactions that can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Neuroprotective Effects

Research indicates that piperazine derivatives possess neuroprotective properties. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from apoptosis induced by oxidative stress. This suggests that This compound could be explored for therapeutic applications in neurodegenerative diseases .

Table: Summary of Research Findings on Similar Compounds

Wirkmechanismus

The mechanism of action of 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(phenyl)piperazine-1-carboxamide

- 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(m-tolyl)piperazine-1-carboxamide

Uniqueness

4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Biologische Aktivität

The compound 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide is a novel derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates a piperazine ring, which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor of various enzymes and receptors, which are crucial in several disease pathways. Notably, compounds with similar structures have demonstrated:

- Inhibition of PDE4 : This enzyme is involved in inflammatory responses, making it a target for anti-inflammatory therapies .

- Antitumor Activity : Analogous compounds have shown efficacy against cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .

Biological Activity Overview

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.

- Antitumor Efficacy : A study investigating pyrazole derivatives found that compounds with structural similarities exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment .

- Anti-inflammatory Properties : Research on pyridazine derivatives indicated that they effectively reduced inflammation markers in animal models. The inhibition of PDE4 was linked to decreased levels of pro-inflammatory cytokines, highlighting the therapeutic potential for conditions like asthma and rheumatoid arthritis .

- Antimicrobial Activity : A comparative analysis showed that derivatives similar to the compound displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics .

Q & A

Basic Question: What are the typical synthetic routes for synthesizing piperazine-carboxamide derivatives like this compound?

Methodological Answer:

The synthesis of piperazine-carboxamide derivatives generally involves multi-step reactions, including:

Core Piperazine Formation : Piperazine rings are synthesized via cyclization of ethylenediamine derivatives with dihaloalkanes or carbonyl-containing reagents under basic conditions .

Coupling Reactions : Carboxamide bonds are formed using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) to activate carboxyl groups, followed by reaction with amines (e.g., p-toluidine) .

Substitution and Functionalization : Pyridazine or pyridine moieties are introduced via nucleophilic aromatic substitution (e.g., amination of pyridazin-3-yl derivatives with pyridin-4-amine) .

Example Data from Literature :

| Step | Reagents/Conditions | Yield | Characterization | Reference |

|---|---|---|---|---|

| Amination | Pyridin-4-amine, DMF, 80°C | 22–32% | LCMS, H NMR | |

| Carboxamide Coupling | EDC/HOAt, TFA | 45–56% | HRMS, C NMR |

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine methyl groups at δ 2.3–3.1 ppm) .

- C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbon signals .

Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight (e.g., m/z 486–488 for similar derivatives) and purity .

X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., piperazine-carboxamide torsion angles) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

Substituent Variation :

- Modify the p-tolyl group (e.g., replace with electron-withdrawing groups like -CF to enhance metabolic stability) .

- Alter the pyridazine ring (e.g., introduce halogens to improve target binding) .

Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .

Biological Assays : Test modified derivatives against relevant targets (e.g., kinase inhibition assays) and correlate substituent effects with IC values .

Example SAR Findings :

- Trifluoromethyl groups increase lipophilicity (logP) by 0.5–1.0 units, enhancing membrane permeability .

- Pyridin-4-ylamino groups improve binding to nicotinic acetylcholine receptors .

Advanced Question: How should researchers address contradictions in synthetic yield data across studies?

Methodological Answer:

Variable Reaction Conditions :

- Yields for similar reactions range from 17% to 56% due to differences in solvents (DMF vs. THF), temperature (60–80°C), and catalysts (e.g., DBU for cyclization) .

Purification Methods :

Troubleshooting Steps :

Advanced Question: What strategies are recommended for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

Forced Degradation Studies :

- Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24–72 hours .

Thermal Analysis :

Light Sensitivity :

Stability Data :

| Condition | Degradation Products | Half-Life | Reference |

|---|---|---|---|

| pH 7.4, 37°C | N/A (stable) | >48 hours | |

| 0.1 M HCl | Hydrolyzed carboxamide | 12 hours |

Basic Question: How is this compound screened for pharmacological activity?

Methodological Answer:

In Vitro Assays :

- Enzyme Inhibition : Measure IC against kinases or proteases using fluorescence-based assays .

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled α7 nAChR binding) .

Cellular Models :

Advanced Question: What computational methods are used to predict this compound’s ADMET properties?

Methodological Answer:

Molecular Dynamics Simulations :

- Predict logP (e.g., 2.1–3.5 for similar piperazines) and solubility (e.g., 0.1–1.2 mg/mL) using software like Schrödinger .

CYP450 Metabolism Prediction :

- Identify metabolic hotspots (e.g., oxidation of piperazine methyl groups) via docking with CYP3A4 .

Advanced Question: How can structural modifications improve crystallinity for X-ray analysis?

Methodological Answer:

Salt Formation : Co-crystallize with HCl or maleic acid to enhance lattice stability .

Solvent Screening : Use mixed solvents (e.g., EtOAc/hexanes) for slow evaporation .

Hydrogen Bond Engineering : Introduce -OH or -NH groups to strengthen intermolecular interactions .

Crystallography Data :

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2/c | |

| R Factor | 0.058 |

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O/c1-16-2-4-17(5-3-16)24-21(29)28-14-12-27(13-15-28)20-7-6-19(25-26-20)23-18-8-10-22-11-9-18/h2-11H,12-15H2,1H3,(H,24,29)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZPMGMCBBVDEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.